3,4-Dimethylbenzyl chloride

Description

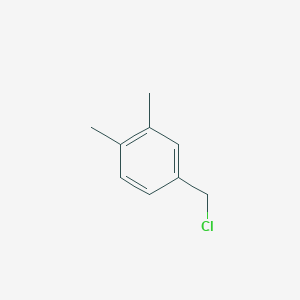

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQRAAXAHIKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059251 | |

| Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-46-5 | |

| Record name | 3,4-Dimethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylbenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethylbenzyl chloride CAS number 102-46-5

An In-Depth Technical Guide to 3,4-Dimethylbenzyl Chloride (CAS 102-46-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 102-46-5), a pivotal intermediate in advanced organic synthesis. As a versatile benzylating agent, its reactivity is primarily dictated by the labile benzylic chloride, which allows for the strategic introduction of the 3,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This document delves into its physicochemical properties, details a robust synthesis protocol via the chloromethylation of o-xylene, explores its core reactions, and outlines critical safety and handling procedures. The insights herein are designed to equip researchers and drug development professionals with the practical and theoretical knowledge required to effectively and safely utilize this compound in their synthetic endeavors.

Introduction and Significance

This compound, also known as 4-(chloromethyl)-1,2-dimethylbenzene, is a substituted aromatic hydrocarbon of significant interest in the fields of fine chemical manufacturing and pharmaceutical development.[1] Its structure, featuring a reactive chloromethyl group attached to an electron-rich dimethyl-substituted benzene ring, makes it an excellent electrophile for nucleophilic substitution reactions.[2] The two methyl groups activate the aromatic ring and provide steric and electronic influence on its reactivity, making it a valuable building block for complex, multi-substituted aromatic compounds that are often the cornerstones of active pharmaceutical ingredients (APIs).

The primary utility of this compound lies in its function as a benzylating agent. The carbon-chlorine bond is readily cleaved, facilitated by the formation of a resonance-stabilized benzylic carbocation, allowing for facile reaction with a diverse range of nucleophiles.[3] This reactivity is fundamental to constructing carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is a prerequisite for its effective use in experimental design, particularly for reaction setup, solvent selection, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 102-46-5 | [1][4] |

| Molecular Formula | C₉H₁₁Cl | [1][4] |

| Molecular Weight | 154.64 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [5][6] |

| Boiling Point | 224.5 °C @ 760 mmHg 116-117 °C @ 24 mmHg | [4][6][7] |

| Melting Point | -62 °C | [4] |

| Density | 1.056 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.540 | [6][7] |

| Flash Point | ~96 °C | [1][4] |

| Solubility | Sparingly soluble in water | [5] |

Synthesis: The Chloromethylation of o-Xylene

The most prevalent and industrially relevant method for synthesizing this compound is the Blanc chloromethylation reaction.[7][8] This is a classic electrophilic aromatic substitution where the aromatic substrate, in this case, o-xylene, is reacted with formaldehyde and hydrogen chloride.[8] The reaction is typically catalyzed by a Lewis acid, though other catalytic systems, such as ionic liquids, have been developed to improve yield and selectivity.[9]

3.1 Mechanistic Insight

The reaction proceeds via the formation of a highly reactive electrophile. Under acidic conditions, formaldehyde is protonated, and subsequent loss of water generates an acylium-ion-like species, +CH₂OH. This electrophile then attacks the electron-rich o-xylene ring. The two methyl groups are ortho-, para-directing and activating, leading to substitution primarily at the position para to one methyl group and ortho to the other. The resulting 3,4-dimethylbenzyl alcohol is then converted to the corresponding chloride in the presence of excess HCl.[8][10] The choice of catalyst is critical; it enhances the electrophilicity of the formaldehyde species, thereby increasing the reaction rate.[10]

3.2 Detailed Laboratory Protocol

This protocol is a representative procedure adapted from published methods.[7][9]

-

Objective: To synthesize this compound from o-xylene.

-

Materials:

-

o-Xylene (1.0 eq)

-

Paraformaldehyde (2.2 eq)

-

Concentrated Hydrochloric Acid

-

Ionic Liquid Catalyst (e.g., [C₁₂mim]Br, 0.04 eq) or Zinc Chloride (catalytic)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add o-xylene (16.4 mmol, 1.0 eq), paraformaldehyde (36.3 mmol, 2.2 eq), concentrated hydrochloric acid (16 mL), and the ionic liquid catalyst (0.66 mmol, 0.04 eq).[7]

-

Causality Check: The use of paraformaldehyde as a source of formaldehyde avoids handling gaseous formaldehyde. The acid serves as both reactant and catalyst, while the specialized catalyst (ionic liquid) can enhance phase mixing and reaction efficiency.[9][11]

-

Reaction Execution: Heat the reaction mixture to 70 °C with vigorous stirring.[7][9] Maintain this temperature for 10 hours. Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC.

-

Workup and Extraction: After completion, cool the mixture to room temperature. If a solid catalyst was used, filter the mixture. Transfer the filtrate to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[7]

-

Causality Check: Dichloromethane is an effective solvent for the organic product and is immiscible with the aqueous acid phase. Multiple extractions ensure maximum recovery of the product.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and deionized water (2 x 20 mL).[7] This step is crucial to neutralize any remaining acid, which could otherwise cause product degradation or interfere with subsequent reactions.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Validation: Purify the crude this compound by vacuum distillation or silica gel column chromatography.[12] The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

-

3.3 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Applications in Drug Development

The synthetic value of this compound is rooted in the reactivity of its benzylic chloride functional group. It is an excellent substrate for nucleophilic substitution reactions, proceeding readily through both Sₙ1 and Sₙ2 pathways depending on the reaction conditions and the nucleophile.[2][3]

4.1 Nucleophilic Substitution Reactions

The C-Cl bond is polarized, making the benzylic carbon electrophilic. Furthermore, the departure of the chloride leaving group is facilitated by the formation of a secondary benzylic carbocation, which is significantly stabilized by resonance with the aromatic ring. This makes Sₙ1 reactions with weaker nucleophiles (e.g., alcohols, water) feasible.[3] With stronger, more sterically unhindered nucleophiles (e.g., azide, cyanide, primary amines), the Sₙ2 pathway is often favored.[2]

This reactivity allows for the facile attachment of the 3,4-dimethylbenzyl group to various heteroatoms (O, N, S), serving as a key step in building the carbon skeleton of more complex molecules. In drug development, this moiety can be used as a bulky, lipophilic group to modulate a drug candidate's pharmacokinetic properties or as a core scaffold for further functionalization.

4.2 Illustrative Protocol: Synthesis of N-(3,4-Dimethylbenzyl)aniline

-

Objective: To demonstrate a typical Sₙ2 reaction by synthesizing a secondary amine.

-

Materials:

-

This compound (1.0 eq)

-

Aniline (2.2 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve aniline (2.2 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

-

Causality Check: An excess of the amine nucleophile is used to minimize the potential for dialkylation (formation of a tertiary amine).[13] Potassium carbonate acts as a non-nucleophilic base to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions.

-

Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the stirred amine solution at room temperature.

-

Reaction and Monitoring: Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC until the starting benzyl chloride is consumed.

-

Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification and Validation: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure N-(3,4-dimethylbenzyl)aniline. Confirm the structure using NMR and MS analysis.

-

4.3 Reaction Pathway Diagram

Caption: General pathway for Sₙ2 reaction of this compound.

Analytical Characterization

Rigorous analytical confirmation is essential for validating the identity and purity of synthesized this compound.

| Technique | Expected Data | Source(s) |

| ¹H NMR | (CDCl₃, 400 MHz): δ 7.15 (m, 3H, Ar-H), δ 4.55 (s, 2H, -CH₂Cl), δ 2.26 (s, 6H, 2 x -CH₃) | [12] |

| ¹³C NMR | Expected peaks for 4 aromatic CH, 2 aromatic quaternary C, 1 -CH₂Cl, and 2 -CH₃ carbons. | N/A |

| GC-MS | A single major peak with a molecular ion (M⁺) corresponding to m/z ≈ 154 and 156 (due to ³⁵Cl/³⁷Cl isotopes). | N/A |

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with stringent safety precautions.

-

Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage.[6][14] It is also suspected to cause respiratory irritation (GHS classification: Skin Corr. 1B, STOT SE 3).[14]

-

Personal Protective Equipment (PPE): Handling must occur within a certified chemical fume hood.[15] Mandatory PPE includes:

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 20 minutes. Seek immediate medical attention.[15][16]

-

Eye Contact: Immediately flush eyes with water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[15][16]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][17]

-

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, offering a reliable method for introducing the 3,4-dimethylbenzyl group into target molecules. Its well-defined reactivity, primarily governed by nucleophilic substitution, makes it a predictable and valuable tool in the multi-step synthesis of complex organic molecules, including those with potential pharmaceutical applications. A disciplined approach, grounded in a solid understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile reagent.

References

- This compound | CAS#:102-46-5 | Chemsrc. (n.d.). Chemsrc.

- This compound | C9H11Cl | CID 66018. (n.d.). PubChem.

- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). ScienceDirect.

- Chloromethylation of Meta Xylene by Phase Transfer Catalysis. (n.d.). IOSR Journal.

- An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (2014). ResearchGate.

- Chloromethylation Reaction of o-Xylene Catalyzed by Ionic Liquids. (2008). Chinese Journal of Applied Chemistry.

- Synthesis of 3,4-dimethoxybenzyl chloride. (n.d.). PrepChem.com.

- New studies in aromatic chloromethylation. (n.d.). Durham E-Theses.

- Supporting Information. (n.d.). [Source for NMR data, specific journal not provided in search result].

- The preparation method of 3,4- dimethoxy-benzoyl chlorides. (n.d.). Google Patents.

- Alkyl Halides and Nucleophilic Substitution. (n.d.). [Educational material, specific source not provided in search result].

- This compound. (n.d.). Mol-Instincts.

- Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. (n.d.). Chemos GmbH & Co.KG.

- Process for preparing 3-methyl-benzylchloride. (n.d.). Google Patents.

- Why Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. (2023). YouTube.

- Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar.

Sources

- 1. This compound | 102-46-5 | FD71016 [biosynth.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. asccollegekolhar.in [asccollegekolhar.in]

- 4. This compound | CAS#:102-46-5 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. 102-46-5 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 102-46-5 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ccspublishing.org.cn [ccspublishing.org.cn]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound | C9H11Cl | CID 66018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound(102-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. biosynth.com [biosynth.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dimethylbenzyl Chloride

This guide provides a comprehensive technical overview of 3,4-dimethylbenzyl chloride (CAS No. 102-46-5), a pivotal intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development and fine chemicals, this document delves into the core physicochemical properties, spectral characteristics, reactivity, and safety protocols associated with this compound. The information herein is curated to support research and development activities by providing reliable data and insights into its practical application.

Core Physicochemical Properties

This compound is a substituted aromatic hydrocarbon that presents as a clear, colorless to pale yellow liquid under standard conditions. Its fundamental physical characteristics are crucial for its appropriate handling, storage, and deployment in synthetic strategies. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 102-46-5 | [1] |

| Molecular Formula | C₉H₁₁Cl | |

| Molecular Weight | 154.64 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | |

| Melting Point | -62 °C (estimate) | |

| Boiling Point | 268 °C (at 760 mmHg) 117 °C 116-117 °C (at 24 mmHg) | [2] |

| Density | 1.06 g/cm³ 1.07 g/mL | [2] |

| Refractive Index (n²⁰/D) | 1.54 | |

| Solubility | Insoluble in water. Soluble in common organic solvents. | |

| Flash Point | 96 °C |

Note on Boiling Point Discrepancies: The significant variation in reported boiling points is attributable to the different pressures under which the measurements were taken. The higher value corresponds to atmospheric pressure, while the lower values are at reduced pressure, a common practice for purifying compounds that may decompose at higher temperatures.

Spectroscopic Profile

A thorough understanding of a compound's spectral data is indispensable for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected Spectrum): In a deuterated chloroform (CDCl₃) solvent, the proton NMR spectrum of this compound is expected to exhibit the following signals:

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-7.3 ppm). Due to the substitution pattern, one would expect a singlet for the proton at position 5, a doublet for the proton at position 6, and a doublet for the proton at position 2.

-

Benzylic Protons (-CH₂Cl): A sharp singlet at approximately δ 4.5 ppm, corresponding to the two protons of the chloromethyl group.

-

Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, for the two methyl groups on the aromatic ring, likely appearing around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The key resonances are summarized below.

| Chemical Shift (δ) ppm | Assignment |

| ~137-138 | Aromatic C (quaternary, C3 & C4) |

| ~135 | Aromatic C (quaternary, C1) |

| ~129-130 | Aromatic CH |

| ~46 | Benzylic C (-CH₂Cl) |

| ~19-20 | Methyl C (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1610, 1500 | C=C stretch (aromatic ring) |

| 1450 | C-H bend (aliphatic) |

| 800-600 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry data for this compound would show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Proposed Fragment |

| 154/156 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 119 | [M - Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate, primarily owing to the reactivity of the benzylic chloride moiety. This functional group is an excellent electrophile and is susceptible to nucleophilic substitution reactions.[3][4]

Nucleophilic Substitution Reactions

The benzylic carbon in this compound is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This makes it a valuable reagent for introducing the 3,4-dimethylbenzyl group into various molecules. Common nucleophiles include:

-

Amines: React to form secondary, tertiary, or quaternary ammonium salts.

-

Alcohols/Phenols: Form ethers upon reaction, often in the presence of a base.

-

Cyanide: Undergoes substitution to yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Azide: Forms an organic azide, a precursor for the synthesis of amines via reduction or for use in click chemistry.

Synthesis of Agrochemicals

Benzyl chlorides are important intermediates in the production of various agrochemicals.[5] For instance, substituted benzyl chlorides are used in the synthesis of certain classes of insecticides and herbicides. The 3,4-dimethyl substitution pattern can be a key structural motif in the final active ingredient.

Pharmaceutical and Fine Chemical Synthesis

As a versatile building block, this compound is employed in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. Its ability to readily introduce a substituted aromatic ring makes it a valuable tool for medicinal chemists and process development scientists.

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of this compound are imperative to ensure safety and maintain its chemical integrity.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.

-

Irritant: May cause respiratory irritation.

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

Storage Recommendations

-

Temperature: Store in a cool, dry place. Some suppliers recommend storage at 10°C - 25°C.

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the N-alkylation of a primary amine with this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (2-3 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile or THF).

-

Reagent Addition: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a valuable and reactive chemical intermediate with well-defined physical and spectral properties. Its utility in organic synthesis, particularly in nucleophilic substitution reactions, makes it a key component in the production of agrochemicals, pharmaceuticals, and other fine chemicals. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in a research and development setting.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Core Reactions of 3,4-Dimethoxybenzyl Chloride.

- Benchchem. (n.d.). Technical Support Center: Reactions of 3,4-Dimethoxybenzyl Chloride with Nucleophiles.

- Biosynth. (n.d.). This compound | 102-46-5 | FD71016.

- PubChem. (n.d.). 3,4-Dimethylbenzoyl chloride.

- Chemistry LibreTexts. (2021, December 15). Nucleophilic Substitution Reactions.

- PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride.

- ChemicalBook. (n.d.). 3-Methylbenzyl chloride(620-19-9) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882).

- PubChemLite. (n.d.). This compound (C9H11Cl).

- Spectrum Chemical. (n.d.). CAS Number 102-46-5 | this compound.

- ChemicalBook. (n.d.). This compound | 102-46-5.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information for....

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). Optimizing Insecticide Synthesis with Quality 3,5-Dimethylbenzoyl Chloride. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methylbenzyl Chloride: A Key Intermediate for Organic Synthesis and Pharmaceutical Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- YouTube. (2023, June 23). Practice with Bimolecular Nucleophilic Substitution Reactions.

- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.

- Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from Arts, Science, and Commerce College, Kolhar website.

- Taylor & Francis. (n.d.). Benzyl chloride – Knowledge and References.

- Google Patents. (n.d.). CN104829418B - Method for preparing benzyl chloride compound.

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- Trans World Chemicals. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 3,4-Dimethylbenzyl Chloride: Structure, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3,4-Dimethylbenzyl chloride (CAS No: 102-46-5), a pivotal intermediate in organic synthesis. We will delve into its fundamental chemical identity, including its IUPAC nomenclature and molecular structure. This document further details its physicochemical properties, outlines a standard laboratory-scale synthesis protocol with mechanistic insights, explores its core reactivity, and discusses its applications, particularly for professionals in research and drug development. All information is substantiated with references to authoritative sources to ensure scientific integrity and trustworthiness.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound that serves as a versatile building block in chemical synthesis. Its structure consists of a benzene ring substituted with a chloromethyl group and two adjacent methyl groups.

-

IUPAC Name: 4-(chloromethyl)-1,2-dimethylbenzene[1]

-

Synonyms: 1-(Chloromethyl)-3,4-dimethylbenzene, 4-Chloromethyl-o-xylene[2][3]

The spatial arrangement of these functional groups dictates the compound's reactivity, particularly the lability of the benzylic chlorine atom, which is central to its utility in synthesis.

Caption: 2D Chemical Structure of 4-(chloromethyl)-1,2-dimethylbenzene.

Physicochemical Properties

The physical properties of this compound are crucial for its proper handling, storage, and use in reactions. These characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 154.64 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [3][5] |

| Melting Point | -62 °C | [6] |

| Boiling Point | 116-117 °C at 24 mmHg 224.5 °C at 760 mmHg | [2][3][4] |

| Density | 1.056 g/mL at 25 °C | [2][3] |

| Flash Point | 205 °F (~96 °C) | [3] |

| Refractive Index (n²⁰/D) | 1.54 | [2][3] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [6][7] |

Synthesis and Mechanistic Insights

The most common and industrially relevant method for preparing this compound is the chloromethylation of o-xylene . This reaction, a variant of the Blanc-Quelet reaction, introduces a chloromethyl group onto the aromatic ring.

Experimental Protocol: Synthesis via Chloromethylation of o-Xylene

This protocol is based on established methodologies for electrophilic aromatic substitution.[2][8]

Objective: To synthesize this compound from o-xylene.

Materials:

-

o-Xylene (precursor)

-

Paraformaldehyde (source of formaldehyde)

-

Concentrated Hydrochloric Acid (source of chlorine and catalyst)

-

Dichloromethane (extraction solvent)

-

Saturated Sodium Bicarbonate Solution (for neutralization)

-

Anhydrous Sodium Sulfate (drying agent)

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add o-xylene (1.0 eq) and paraformaldehyde (2.2 eq).

-

Acid Addition: Slowly add concentrated hydrochloric acid (10 mL per 0.1 mol of o-xylene) to the stirred mixture. The addition should be controlled to manage any initial exotherm.

-

Reaction Execution: Heat the reaction mixture to 70 °C and maintain stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil can be purified further by vacuum distillation to yield pure this compound.

Causality and Mechanistic Rationale

The chloromethylation reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Electrophile Generation: Formaldehyde (from paraformaldehyde) reacts with HCl to form the highly electrophilic chloromethyl cation ([CH₂Cl]⁺) or its precursor.

-

Electrophilic Attack: The electron-rich o-xylene ring acts as a nucleophile, attacking the electrophile. The directing effects of the two methyl groups (ortho, para-directing) favor substitution at the para position (position 4), leading to the desired product.

-

Role of Reagents: o-Xylene is the aromatic substrate. Paraformaldehyde provides the methylene bridge (-CH₂-). Concentrated HCl serves as both the chlorine source and the acid catalyst required to generate the active electrophile.

Caption: Simplified workflow of the chloromethylation reaction mechanism.

Core Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the high reactivity of the benzylic C-Cl bond. This bond is readily cleaved in nucleophilic substitution reactions, making the compound an excellent alkylating agent .

Nucleophilic Substitution

This compound is an excellent substrate for both SN1 and SN2 reactions.

-

SN2 Reactions: Strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) can directly displace the chloride ion. This is a common strategy for introducing new functional groups.

-

SN1 Reactions: In polar, protic solvents, the C-Cl bond can ionize to form a resonance-stabilized benzylic carbocation, which is then captured by a nucleophile.

This reactivity allows for the facile introduction of the 3,4-dimethylbenzyl moiety into a wide range of target molecules.

Applications in Drug Development and Materials Science

As a versatile intermediate, this compound is used in the synthesis of more complex molecules.

-

Pharmaceuticals: Benzyl chlorides are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The 3,4-dimethylbenzyl group can be incorporated to modify the lipophilicity, steric profile, or metabolic stability of a drug candidate.[9]

-

Agrochemicals: It serves as a building block for certain classes of pesticides and herbicides.

-

Polymer Chemistry: It can be used to synthesize functionalized polymers and ion-exchange resins.[10] For example, it can be used to produce quaternary ammonium salts which act as biocides or phase transfer catalysts.[10]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~7.0-7.2 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Benzylic Protons: A characteristic singlet for the -CH₂Cl protons around 4.5 ppm. - Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups on the aromatic ring, typically around 2.2-2.3 ppm. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the 125-140 ppm range. - Benzylic Carbon: A signal for the -CH₂Cl carbon around 45-50 ppm. - Methyl Carbons: Signals for the two methyl carbons around 19-21 ppm.[11] |

| FTIR | - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Overtone bands in the 1600-2000 cm⁻¹ region and fundamental bands around 1450-1600 cm⁻¹. - C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 154, with an M+2 isotope peak at m/z 156 (due to ³⁷Cl) with approximately one-third the intensity. - Major Fragment: Loss of chlorine to form the stable benzylic cation [M-Cl]⁺ at m/z 119. |

Safety and Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautions for Safe Handling:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][12]

-

Handling: Avoid all direct contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist.

-

Hygiene: Wash hands thoroughly after handling.[12]

-

-

Conditions for Safe Storage:

Conclusion

This compound is a foundational chemical intermediate with significant value in synthetic chemistry. Its well-defined structure, predictable reactivity centered on the labile benzylic chloride, and established synthetic pathways make it an indispensable tool for researchers and developers. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory and beyond.

References

- Benchchem. (n.d.). 3,4-Dimethoxybenzyl Chloride: A Technical Safety and Handling Guide.

- ChemicalBook. (n.d.). This compound(102-46-5).

- PubChem. (n.d.). 3,4-Dimethylbenzoyl chloride.

- Chemsrc. (2025). This compound(CAS#:102-46-5).

- Biosynth. (2022). Safety Data Sheet - this compound.

- Benchchem. (n.d.). Spectroscopic Profile of 3,4-Dimethoxybenzyl Chloride: A Technical Guide.

- Benchchem. (n.d.). An In-depth Technical Guide to the Core Reactions of 3,4-Dimethoxybenzyl Chloride.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzyl Chloride.

- PubChem. (n.d.). This compound.

- Biosynth. (n.d.). This compound | 102-46-5.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C9H11Cl).

- Google Patents. (n.d.). The preparation method of 3,4- dimethoxy-benzoyl chlorides.

- Google Patents. (n.d.). Method for preparing benzyl chloride compound.

- BLD Pharm. (n.d.). 7306-46-9|3,4-Dimethoxybenzyl Chloride.

- (2024). Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry.

- Taylor & Francis Online. (n.d.). Benzyl chloride – Knowledge and References.

Sources

- 1. This compound | C9H11Cl | CID 66018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 102-46-5 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | CAS#:102-46-5 | Chemsrc [chemsrc.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound(102-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104829418B - Method for preparing benzyl chloride compound - Google Patents [patents.google.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 3,4-Dimethylbenzyl Chloride

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it pertains to the synthesis of 3,4-dimethylbenzyl chloride. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical execution, and critical analysis of the chloromethylation of o-xylene. The narrative synthesizes mechanistic theory with actionable experimental protocols, emphasizing the causality behind procedural choices to ensure scientific integrity and reproducibility. Key topics include the generation of the electrophile, the directing effects of alkyl substituents, the detailed step-by-step reaction mechanism, a validated experimental workflow, and methods for product characterization.

Introduction: The Significance of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) stands as a cornerstone of organic synthesis, providing a powerful methodology for the functionalization of aromatic rings.[1][2] This class of reactions involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile.[1][3] The inherent stability of the aromatic system is preserved, making EAS a versatile tool for introducing a wide array of functional groups.[1] The synthesis of this compound from o-xylene is a classic example of an EAS reaction, specifically a chloromethylation, which holds relevance in the synthesis of pharmaceuticals, agrochemicals, and polymers.[4]

This guide will focus on the Blanc-Quelet reaction, a specific type of EAS, to elucidate the formation of this compound.[4][5] We will explore the nuanced interplay of reagents, catalysts, and reaction conditions that govern the efficiency and selectivity of this transformation.

The Core Mechanism: Chloromethylation of o-Xylene

The chloromethylation of o-xylene to form this compound is a multi-step process that adheres to the general principles of electrophilic aromatic substitution.[3][6][7][8] The reaction is typically carried out using formaldehyde (or its polymer, paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst such as zinc chloride.[5][9]

Generation of the Electrophile

The initial and crucial step of the reaction is the formation of a potent electrophile capable of attacking the electron-rich aromatic ring of o-xylene. Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated by hydrogen chloride.[4][5] This protonation significantly enhances the electrophilicity of the carbonyl carbon. The protonated formaldehyde, or a species derived from it in the presence of a Lewis acid like zinc chloride, acts as the primary electrophile.[4][5][9][10] Alternative electrophilic species that have been proposed include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), particularly when a Lewis acid is employed.[5]

The Role of Substituents: Directing Effects of Methyl Groups

The two methyl groups on the o-xylene ring play a critical role in determining the position of electrophilic attack. Methyl groups are classified as activating, ortho-, para-directing substituents in electrophilic aromatic substitution.[1][11][12][13][14] They are electron-donating groups (EDGs) through an inductive effect, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.[1][11][12]

The electron-donating nature of the methyl groups stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.[3][11] This stabilization is most pronounced when the positive charge is located on the carbon atoms bearing the methyl groups (ortho and para positions relative to the attacking electrophile).[11] In the case of o-xylene, the positions are numbered 1, 2 (with methyl groups), 3, 4, 5, and 6. The incoming electrophile will preferentially attack positions 4 or 5, which are para to one methyl group and ortho to the other, leading to the formation of this compound.

Step-by-Step Mechanistic Pathway

The accepted mechanism for the chloromethylation of o-xylene proceeds through the following key steps:[3][5][7][10]

-

Electrophile Formation: Formaldehyde is protonated by HCl, often coordinated with a Lewis acid like ZnCl₂, to form a highly reactive electrophilic species.[5][9]

-

Nucleophilic Attack: The π-electron system of the o-xylene ring acts as a nucleophile and attacks the electrophilic carbon of the activated formaldehyde. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3][7]

-

Deprotonation and Rearomatization: A base (such as the chloride ion) removes a proton from the sp³-hybridized carbon of the arenium ion.[3][7] This restores the aromaticity of the ring and results in the formation of 3,4-dimethylbenzyl alcohol.

-

Conversion to the Chloride: The benzylic alcohol is subsequently converted to the final product, this compound, under the acidic reaction conditions, likely via an Sₙ1 or Sₙ2 mechanism involving protonation of the hydroxyl group followed by nucleophilic attack by a chloride ion.[5]

Diagram: Mechanism of this compound Formation

Sources

- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. byjus.com [byjus.com]

- 4. Quelet reaction - Wikipedia [en.wikipedia.org]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Blanc Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. employees.oneonta.edu [employees.oneonta.edu]

reactivity of the benzylic chloride in 3,4-Dimethylbenzyl chloride

An In-Depth Technical Guide to the Reactivity of 3,4-Dimethylbenzyl Chloride

Introduction

Benzylic halides are a cornerstone class of reagents in organic synthesis, prized for their heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the unique ability of the adjacent benzene ring to stabilize reaction intermediates. This guide focuses on a specific, yet illustrative, member of this class: this compound. The presence of two electron-donating methyl groups on the aromatic nucleus profoundly influences its reaction pathways and rates. For researchers, scientists, and drug development professionals, a granular understanding of this compound's behavior is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes. This document provides a detailed exploration of the electronic and mechanistic factors governing the reactivity of this compound, supported by established chemical principles and experimental protocols.

The Underlying Chemistry: Benzylic Reactivity and Carbocation Stability

The reactivity of any benzyl halide is intrinsically linked to the stability of the benzyl carbocation that can be formed upon departure of the halide leaving group.[1] This carbocation is not a simple primary carbocation; it is significantly stabilized by resonance, where the positive charge is delocalized across the aromatic ring.[1][2] This inherent stability lowers the activation energy for its formation, making benzylic halides highly susceptible to nucleophilic substitution.

Two primary mechanisms govern these substitutions:

-

S_N1 (Substitution Nucleophilic Unimolecular): A two-step process involving the initial, rate-limiting formation of a carbocation intermediate, followed by a rapid attack from a nucleophile.[3] Factors that stabilize the carbocation intermediate will accelerate the S_N1 pathway.[4]

-

S_N2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] This pathway is sensitive to steric hindrance at the reaction center.

The choice between these pathways is heavily influenced by the electronic nature of substituents on the benzene ring.[6] Electron-donating groups (EDGs) enhance carbocation stability, favoring the S_N1 mechanism, while electron-withdrawing groups (EWGs) destabilize the carbocation, making the S_N2 pathway more likely.[6]

Electronic Influence of the 3,4-Dimethyl Substituents

The two methyl groups on the this compound molecule are weak electron-donating groups that collectively and powerfully stabilize the incipient benzylic carbocation. This stabilization occurs through two primary electronic effects:

-

Inductive Effect (+I): Alkyl groups are more electropositive than sp²-hybridized carbons of the benzene ring. They tend to "push" electron density through the sigma bonds towards the ring and, consequently, towards the benzylic carbon.[2][7] Both the C3- and C4-methyl groups exert this +I effect, enriching the electron density of the ring and helping to neutralize the developing positive charge on the benzylic carbon.[8]

-

Hyperconjugation: This is a more powerful stabilizing interaction where the electrons in the C-H sigma bonds of the methyl group overlap with the empty p-orbital of the benzylic carbocation.[9] This delocalizes the positive charge over a larger area. The methyl group at the C4 (para) position is optimally positioned for hyperconjugation, allowing its C-H bonding electrons to participate directly in the resonance stabilization of the carbocation. The C3 (meta) methyl group's ability to stabilize via hyperconjugation is negligible as it cannot directly delocalize the positive charge from the benzylic position.[9]

The synergistic combination of the strong hyperconjugative effect from the C4-methyl group and the inductive effects from both methyl groups makes the 3,4-dimethylbenzyl carbocation exceptionally stable. This pronounced stability overwhelmingly favors the S_N1 reaction mechanism as the dominant pathway for this compound.

Caption: Electronic effects stabilizing the carbocation.

Reaction Mechanisms and Kinetics

The Dominant S_N1 Pathway

Given the high stability of the 3,4-dimethylbenzyl carbocation, reactions with most nucleophiles, especially in polar protic solvents (e.g., water, alcohols), proceed readily via the S_N1 mechanism.[4]

Mechanism:

-

Step 1 (Rate-Determining): The carbon-chlorine bond heterolytically breaks, and the chloride ion departs. This slow step forms a planar, highly stabilized 3,4-dimethylbenzyl carbocation.

-

Step 2 (Fast): The nucleophile attacks the flat carbocation. Since the attack can occur from either face with nearly equal probability, if the carbon were a stereocenter, this would lead to racemization.

The kinetics of this reaction are first-order, depending only on the concentration of the this compound.[10] Rate = k[C₉H₁₁Cl]

Caption: The S_N1 reaction pathway for this compound.

The Competing S_N2 Pathway

While less favorable, the S_N2 mechanism can occur, particularly under conditions that suppress carbocation formation. These conditions include:

-

Use of a powerful, non-basic nucleophile in high concentration.

-

Employing a polar aprotic solvent (e.g., acetone, DMF), which solvates cations poorly and does not assist in the ionization of the C-Cl bond.[4]

Mechanism: The reaction occurs in a single, concerted step. The nucleophile attacks the benzylic carbon from the side opposite the chlorine atom (backside attack). A transition state is formed where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking.

The kinetics for this pathway are second-order, dependent on the concentration of both the substrate and the nucleophile. Rate = k[C₉H₁₁Cl][:Nu⁻]

Caption: The S_N2 reaction pathway.

Quantitative & Comparative Data

To contextualize the reactivity of this compound, a comparison with other substituted benzyl chlorides is instructive. Solvolysis rates are often used as a proxy for S_N1 reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102-46-5 | [11][12] |

| Molecular Formula | C₉H₁₁Cl | [12] |

| Molecular Weight | 154.64 g/mol | |

| Boiling Point | 116-117 °C @ 24 mmHg | [11] |

| Density | 1.056 g/mL at 25 °C | [11] |

Table 2: Conceptual Comparison of Relative Solvolysis Rates (S_N1)

| Compound | Substituent Effect | Carbocation Stability | Expected Relative Rate |

| 4-Nitrobenzyl chloride | Strong EWG (-NO₂) | Destabilized | << 1 |

| Benzyl chloride | None (Reference) | Resonance Stabilized | 1 |

| This compound | Two EDGs (-CH₃) | Highly Stabilized | >> 1 |

| 4-Methoxybenzyl chloride | Strong EDG (-OCH₃) | Very Highly Stabilized | >>> 1 |

Note: This table is illustrative. Actual rate constants depend heavily on solvent and temperature. Studies have shown that electron-donating groups like methoxy can increase solvolysis rates by several orders of magnitude compared to unsubstituted or deactivated systems.[13][14]

Experimental Protocols

Synthesis of this compound from 3,4-Dimethylbenzyl Alcohol

This protocol describes a common laboratory preparation of the title compound. A similar procedure is often used for other benzyl chlorides.[13][15]

Materials:

-

3,4-Dimethylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM)

-

Ice-water bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3,4-dimethylbenzyl alcohol (1 equivalent).

-

Dissolution: Dissolve the alcohol in dry dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution over 15-20 minutes. Gas evolution (HCl, SO₂) will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-water to quench the excess thionyl chloride.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize HCl) and then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The product can be purified by vacuum distillation or column chromatography over silica gel if necessary.[13]

Nucleophilic Substitution: Williamson Ether Synthesis

This protocol demonstrates the high reactivity of this compound in a classic S_N1-type reaction to form an ether.

Materials:

-

This compound

-

Sodium ethoxide (or an alcohol and a strong base like NaH)

-

Anhydrous ethanol (or another suitable solvent like THF)

-

Standard glassware for reflux

Procedure:

-

Alkoxide Preparation (if needed): In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (e.g., ethanol, 1.5 equivalents) in its anhydrous form. Cool to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir for 30 minutes at room temperature to form the sodium alkoxide.

-

Reagent Addition: Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred alkoxide solution at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of water.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

-

Washing & Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting crude ether can be purified by column chromatography.

Conclusion

The reactivity of this compound is dominated by the powerful stabilizing influence of its two methyl substituents on the key benzyl carbocation intermediate. The combination of inductive and, more significantly, hyperconjugative effects from the methyl groups ensures that this compound readily undergoes nucleophilic substitution via an S_N1 mechanism under a wide range of conditions. While the S_N2 pathway remains a possibility, it requires specific conditions to be competitive, namely the use of strong nucleophiles in polar aprotic solvents. For the synthetic chemist, this compound serves as a robust electrophile for introducing the 3,4-dimethylbenzyl moiety, with its reaction outcomes being highly predictable based on a solid understanding of carbocation chemistry.

References

- Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. International Journal of Molecular Sciences, 9(12), 2535–2565. [Link]

- Allen Institute for AI. (n.d.). Benzyl chloride is highly reactive towards the SN1 reaction. Allen AI. [Link]

- Hrovat, D. A., et al. (2018). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol.

- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry. [Link]

- Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Quora. [Link]

- Richard, J. P., et al. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.

- The Organic Chemistry Tutor. (2018). Carbocation Stability - Hyperconjugation, Inductive Effect & Resonance Structures. YouTube. [Link]

- Khan Academy. (2022).

- Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia? Chemistry Stack Exchange. [Link]

- Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

- LibreTexts Chemistry. (2025). Carbocation Structure and Stability. LibreTexts. [Link]

- LibreTexts Chemistry. (2024). Characteristics of the SN1 Reaction. LibreTexts. [Link]

- Hervés, P., et al. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. Journal of Physical Chemistry B. [Link]

- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

- Unknown. (n.d.). Nucleophilic Substitution Reactions.

- Beauchamp, P. S. (n.d.). Alkyl Halides and Nucleophilic Substitution. Chapter 7 Summary. [Link]

- PubChem. (n.d.). This compound.

Sources

- 1. Benzyl chloride is highly reactive towards the SN1 reaction [allen.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. echemi.com [echemi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. This compound | 102-46-5 [chemicalbook.com]

- 12. This compound | C9H11Cl | CID 66018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Historical Synthesis of Substituted Benzyl Chlorides

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Reactive Intermediate

Substituted benzyl chlorides are a cornerstone of modern organic synthesis, serving as highly versatile intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1] Their significance lies in the benzylic carbon, which is activated towards nucleophilic substitution, allowing for the facile introduction of a substituted benzyl moiety into a wide range of molecular scaffolds.[1] From their initial preparation in the mid-19th century to the sophisticated methods employed today, the synthesis of these compounds is a story of evolving chemical strategy. This guide provides an in-depth exploration of the core historical and contemporary methods for preparing substituted benzyl chlorides, offering field-proven insights into the causality behind experimental choices and providing a framework for selecting the optimal synthetic route.

I. Foundational Methodologies: The Genesis of Benzyl Chloride Synthesis

The journey into the synthesis of this class of compounds began with two primary approaches that laid the groundwork for all subsequent developments: the direct chlorination of substituted toluenes and the conversion of substituted benzyl alcohols.

Side-Chain Chlorination of Substituted Toluenes: A Free-Radical Approach

The industrial production of the parent compound, benzyl chloride, historically shifted to the gas-phase photochemical chlorination of toluene.[1][2] This method is predicated on a free-radical chain mechanism, a classic transformation in organic chemistry.

Causality Behind Experimental Choices:

The selectivity of this reaction for the benzylic position over the aromatic ring is dictated by the reaction conditions. The process is initiated by ultraviolet (UV) light or heat, which homolytically cleaves a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).[3][4] These radicals then abstract a hydrogen atom from the methyl group of toluene, a process favored by the resonance stabilization of the resulting benzyl radical.[5] The reaction is typically performed at elevated temperatures to promote the desired side-chain reaction and in the absence of Lewis acid catalysts, which would favor electrophilic aromatic substitution (chlorination of the ring).[4][5]

Reaction Mechanism: Free-Radical Chain Reaction

Caption: S_N1 and S_N2 pathways for the conversion of benzyl alcohols.

II. Chloromethylation of Aromatic Compounds: The Blanc Reaction

Another historically significant method is the Blanc chloromethylation, which introduces a chloromethyl group directly onto an aromatic ring. [1][6]This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride (ZnCl₂). [7][8] Causality Behind Experimental Choices:

The reaction mechanism involves the in-situ formation of a highly electrophilic species from formaldehyde and HCl, which is then attacked by the electron-rich aromatic ring. [6]The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions. [7]This method is particularly useful for aromatic compounds that are activated towards electrophilic substitution.

Reaction Mechanism: Blanc Chloromethylation

Caption: Simplified mechanism of the Blanc chloromethylation reaction.

Trustworthiness and Safety: A critical consideration for the Blanc reaction is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. [6]Therefore, this reaction must be performed with extreme caution in a well-ventilated fume hood, and alternative, safer chloromethylating agents are often preferred in modern synthesis. [8]

III. Modern and Specialized Synthetic Approaches

While the foundational methods remain relevant, the field has evolved to embrace milder, more selective, and environmentally conscious techniques.

Photocatalytic Benzylic C-H Chlorination

Recent advancements have seen the rise of visible-light photocatalysis for the chlorination of benzylic C-H bonds. [9][10]These methods often utilize N-chlorosuccinimide (NCS) as a safe and easy-to-handle chlorine source in conjunction with a photocatalyst. [9]This approach offers mild reaction conditions and can be highly selective, even for electron-deficient substrates. [10]

Use of Alternative Chlorinating Agents

A variety of reagents have been developed to replace harsh chlorinating agents like HCl and SOCl₂. For instance, the combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) provides a rapid and high-yielding method for the chlorination of benzylic alcohols under neutral conditions, which is compatible with acid-labile functional groups. [9][11]

Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis of benzyl chlorides. [12]One innovative approach involves the mechanochemical reaction of benzyl alcohol with poly(vinyl chloride) (PVC), a common plastic waste, using TiO₂ as a photocatalyst. [11]This solvent-free method offers high yields at ambient temperature, presenting a sustainable alternative. [11]Another green approach utilizes ionic liquids as recyclable reaction media for the conversion of benzyl alcohols to benzyl chlorides. [11]

IV. Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on a multitude of factors, including the nature of the starting material, the desired scale of the reaction, and safety considerations.

| Method | Starting Material | Key Reagents | Mechanism | Advantages | Disadvantages |

| Free-Radical Chlorination | Substituted Toluene | Cl₂, UV light/heat | Free-Radical | Cost-effective for large scale; utilizes readily available starting materials. | Lack of selectivity; risk of over-chlorination and ring chlorination. [13] |

| Nucleophilic Substitution | Substituted Benzyl Alcohol | HCl, SOCl₂, etc. | S_N1 / S_N2 | Good for laboratory scale; high yields; applicable to a wide range of substrates. | Can require harsh reagents (e.g., SOCl₂); may not be as cost-effective for large scale. [14] |

| Blanc Chloromethylation | Aromatic Compound | Formaldehyde, HCl, ZnCl₂ | Electrophilic Substitution | Direct introduction of a chloromethyl group. | Formation of carcinogenic byproducts; limited to activated aromatic rings. [6] |

| Photocatalytic Chlorination | Substituted Toluene | NCS, Photocatalyst | Free-Radical | Mild reaction conditions; high selectivity; uses safer reagents. [9] | Can require specialized equipment and more expensive catalysts. |

| Alternative Reagents | Substituted Benzyl Alcohol | TCT, DMSO | S_N2 | Neutral conditions; rapid reaction times; compatible with sensitive functional groups. [11] | Stoichiometric use of reagents can generate significant waste. |

| Green Mechanochemistry | Benzyl Alcohol, PVC | TiO₂ | Photocatalytic | Solvent-free; utilizes waste material; ambient temperature. [11] | May require specialized milling equipment; scalability can be a challenge. |

V. Experimental Protocols

The following protocols are provided as representative examples of the core synthetic methodologies.

Protocol 1: Synthesis of Benzyl Chloride from Benzyl Alcohol using Hydrochloric Acid

Self-Validating System: This protocol is based on a well-established and reliable method. The progress of the reaction can be monitored by the formation of a separate organic layer. The identity and purity of the product can be confirmed by measuring its boiling point and refractive index, and by spectroscopic methods (NMR, IR).

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 20.0 g (0.185 mol) of benzyl alcohol and 60 mL of concentrated (12M) hydrochloric acid. [15]2. Reaction: Slowly heat the mixture in an oil bath to 60°C. The solution will become cloudy, and an oily layer of benzyl chloride will begin to separate. [15]3. Work-up: After heating for approximately 20-30 minutes, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

-

Purification: Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Isolation: Purify the crude benzyl chloride by fractional distillation, collecting the fraction boiling at approximately 179°C at atmospheric pressure.

Protocol 2: Synthesis of 4-Methoxybenzyl Chloride via Blanc Chloromethylation

Self-Validating System: This protocol involves the formation of a distinct product from readily available starting materials. The success of the reaction is indicated by the consumption of the starting materials, which can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by its physical properties and spectroscopic data to ensure its identity and purity.

Methodology:

-

Reaction Setup: In a flask equipped with a gas inlet tube and a stirrer, dissolve 108.1 g of anisole in 450 mL of benzene. Cool the solution to 2°C. [1]2. HCl Saturation: Bubble gaseous hydrogen chloride through the solution for 3 hours, maintaining the temperature below 5°C. [1]3. Addition of Paraformaldehyde: Add 38.6 g of paraformaldehyde to the mixture at 20°C. [1]4. Reaction: Heat the reaction mixture to 45°C for 1 hour, then cool back to 20°C. Introduce gaseous hydrogen chloride for an additional 5 hours. [1]5. Work-up: Separate the aqueous layer. Wash the organic layer with water, a saturated calcium chloride solution, and then dry over anhydrous magnesium sulfate. [1]6. Isolation: Remove the solvent under reduced pressure to yield 4-methoxybenzyl chloride.

VI. Safety Considerations

Benzyl chlorides and the reagents used in their synthesis are hazardous and must be handled with appropriate safety precautions.

-

Benzyl Chloride: Benzyl chloride is a lachrymator (induces tearing) and is corrosive. [16]It is also a suspected carcinogen and mutagen. [16]All manipulations should be carried out in a well-ventilated fume hood. [2]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. [16]* Chlorinating Agents: Reagents like chlorine gas and thionyl chloride are highly toxic and corrosive. [14]They should be handled with extreme care in a fume hood.

-

Byproducts: As mentioned, the Blanc reaction can produce the highly carcinogenic bis(chloromethyl) ether. [6]Free-radical chlorination can produce corrosive HCl gas. [3]* Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. [2]In case of skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention. [17]

VII. Conclusion

The synthesis of substituted benzyl chlorides has a rich history, evolving from foundational free-radical and nucleophilic substitution reactions to more sophisticated and sustainable modern methods. Understanding the underlying mechanisms and the rationale behind the choice of reagents and reaction conditions is paramount for any researcher in the chemical sciences. This guide has provided a comprehensive overview of these methods, emphasizing the importance of scientific integrity, safety, and the continuous drive towards greener and more efficient chemical synthesis.

VIII. References

-

Benzyl chloride - Wikipedia. Available from: [Link]

-

Blanc reaction - Sciencemadness Wiki. Available from: [Link]

-

Blanc chloromethylation - Grokipedia. Available from: [Link]

-

Blanc chloromethylation - Chemistry LibreTexts. Available from: [Link]

-

Blanc chloromethylation - Wikipedia. Available from: [Link]

-

free radical substitution in the methylbenzene and chlorine reaction - Chemguide. Available from: [Link]

-

Convert the followingBenzyl alcohol to benzyl chloride - Filo. Available from: [Link]

-

Methylbenzene and Chlorine - Chemistry LibreTexts. Available from: [Link]

-

can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. - Filo. Available from: [Link]

-

Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry - Aakash Institute. Available from: [Link]

-

Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? - Chemistry Stack Exchange. Available from: [Link]

-

What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? Available from: [Link]

-

Preparation of Benzyl Chloride - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

-

Chlorination of toluene in presence of light and heat class 12 chemistry CBSE - Vedantu. Available from: [Link]

-

Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. Available from: [Link]

-

How would you carry out the following conversion? Benzyl chloride to benzyl alcohol - Infinity Learn. Available from: [Link]

-

Nickel/Photo‐Cocatalyzed Acyl C−H Benzylation of Aldehydes with Benzyl Chlorides. Available from: [Link]

-

Free-radical halogenation - Wikipedia. Available from: [Link]

-

Metal-and photocatalyst-free benzylic C-H halogenation via electron donor-acceptor complex - ResearchGate. Available from: [Link]

-

Alternative Benzyl Chloride Preps (for those who don't like Chlorine and some who Do). Available from: [Link]

-

Recent advances in oxidative chlorination. Available from: [Link]

-

Selectivity In Free Radical Reactions - Master Organic Chemistry. Available from: [Link]

-